1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- IUPAC Name : 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethan-1-amine
- Molecular Formula : C11H13F3N2O2
- Molecular Weight : 283.67 g/mol
- CAS Number : 1193388-47-4
Biological Activity Overview
Research indicates that compounds related to 1-(2,3-dihydro-1,4-benzodioxin) structures exhibit various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The trifluoroethyl moiety may enhance the pharmacological profile by improving metabolic stability and bioavailability.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzodioxin compounds show significant antibacterial and antifungal activities. For instance:
- In vitro studies have shown that certain benzodioxin derivatives inhibit the growth of Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodioxin derivatives suggest their potential in treating conditions like arthritis. Research indicates:
- Compounds similar to 1-(2,3-dihydro-1,4-benzodioxin) can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
Case Study 1: Antidiabetic Activity
A recent study focused on the synthesis of novel benzodioxin derivatives as α-glucosidase inhibitors. The findings highlighted:
- Compound IC50 Values : The synthesized compounds exhibited IC50 values ranging from 2.62 µM to 10.11 µM against α-glucosidase, outperforming standard drugs like acarbose (IC50 = 37.38 µM) .
Compound | IC50 (µM) | Remarks |
---|---|---|
Compound 2B | 2.62 ± 0.16 | Most active derivative |
Compound 3B | 3.63 ± 0.36 | Significant activity |
Acarbose | 37.38 ± 1.37 | Standard control |
Case Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of benzodioxin derivatives on cancer cell lines:
- The studies indicated that certain derivatives induced apoptosis in human breast cancer cells (MCF-7) with IC50 values around 15 µM.
Mechanistic Insights
The mechanism of action for these biological activities often involves:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects altering cellular signaling pathways.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMLXJXZQWPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182545 | |
Record name | 2,3-Dihydro-α-(trifluoromethyl)-1,4-benzodioxin-6-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870761-06-1 | |
Record name | 2,3-Dihydro-α-(trifluoromethyl)-1,4-benzodioxin-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870761-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-α-(trifluoromethyl)-1,4-benzodioxin-6-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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